molecular formula C26H28F3N5O3 B2403259 N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223843-20-6

N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2403259
CAS No.: 1223843-20-6
M. Wt: 515.537
InChI Key:
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Description

N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28F3N5O3 and its molecular weight is 515.537. The purity is usually 95%.
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Scientific Research Applications

Design, Synthesis, and Biological Evaluation

Research has focused on the synthesis of novel benzothiazole-based triazoloquinazoline derivatives, demonstrating potential as antioxidants and antibacterial agents. These compounds, including similar structures to the one , have shown promise in comparative studies with known agents like ascorbic acid and ciprofloxacin against various bacterial strains, hinting at their utility in developing new pharmacological agents (R. Gadhave, B. Kuchekar, 2020).

Antibacterial and Antifungal Activities

Another avenue of research involves the synthesis of 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, and their evaluation against a range of pathogens. These studies have identified compounds with moderate to good activities, highlighting the potential for developing new antimicrobial agents from such chemical frameworks (N. Pokhodylo, et al., 2021).

Computational Prediction and Synthesis

The synthesis and computational prediction of biological activity for a related set of compounds, 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, have been explored. This research aimed at identifying compounds with potential neurotic activity, offering a pathway for the development of treatments for male reproductive and erectile dysfunctions. The compounds were predicted to be slightly toxic or practically nontoxic, underscoring their therapeutic potential (S. Danylchenko, et al., 2016).

Properties

IUPAC Name

N,4-bis(2-methylpropyl)-1,5-dioxo-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N5O3/c1-15(2)12-30-22(35)18-8-9-20-21(11-18)34-24(32(23(20)36)13-16(3)4)31-33(25(34)37)14-17-6-5-7-19(10-17)26(27,28)29/h5-11,15-16H,12-14H2,1-4H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZVNVRXJFTOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)C(F)(F)F)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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